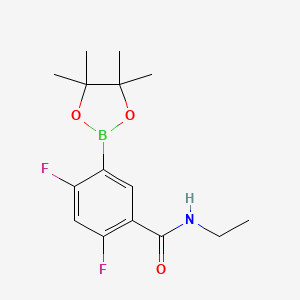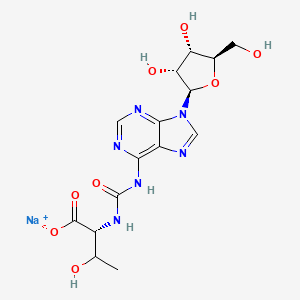
t6-Adot
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
T6-Adot is a novel compound that has garnered significant attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability, reactivity, and versatility, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of T6-Adot involves a series of carefully controlled chemical reactions. The primary synthetic route includes the reaction of precursor compounds under specific conditions to yield this compound. The reaction typically requires a catalyst to facilitate the process and ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using advanced techniques. The process involves continuous flow reactors that allow for precise control over reaction parameters. This method ensures consistent quality and high production rates. Additionally, the use of automated systems minimizes human error and enhances efficiency.
Análisis De Reacciones Químicas
Types of Reactions
T6-Adot undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction of this compound is typically achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of specific functional groups in this compound with other groups, using reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of this compound, while reduction can produce reduced forms with different functional groups.
Aplicaciones Científicas De Investigación
T6-Adot has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: this compound is studied for its potential role in biological processes and its interaction with biomolecules.
Medicine: The compound is being investigated for its therapeutic potential, particularly in the treatment of certain diseases.
Industry: this compound is utilized in the production of advanced materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of T6-Adot involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can trigger a cascade of biochemical reactions, leading to the desired outcome. The exact molecular targets and pathways involved vary depending on the specific application of this compound.
Comparación Con Compuestos Similares
T6-Adot is unique compared to other similar compounds due to its distinct chemical structure and properties. Some similar compounds include:
T5-Adot: Known for its lower reactivity and stability compared to this compound.
T7-Adot: Exhibits higher reactivity but lower stability than this compound.
T8-Adot: Similar in stability to this compound but with different reactivity profiles.
The uniqueness of this compound lies in its balanced reactivity and stability, making it suitable for a wide range of applications.
Propiedades
Fórmula molecular |
C15H19N6NaO8 |
|---|---|
Peso molecular |
434.34 g/mol |
Nombre IUPAC |
sodium;(2R)-2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoylamino]-3-hydroxybutanoate |
InChI |
InChI=1S/C15H20N6O8.Na/c1-5(23)7(14(26)27)19-15(28)20-11-8-12(17-3-16-11)21(4-18-8)13-10(25)9(24)6(2-22)29-13;/h3-7,9-10,13,22-25H,2H2,1H3,(H,26,27)(H2,16,17,19,20,28);/q;+1/p-1/t5?,6-,7-,9-,10-,13-;/m1./s1 |
Clave InChI |
QTKCRQTYFQSYOE-OXCPZCKRSA-M |
SMILES isomérico |
CC([C@H](C(=O)[O-])NC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)O.[Na+] |
SMILES canónico |
CC(C(C(=O)[O-])NC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


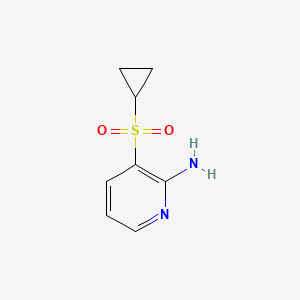


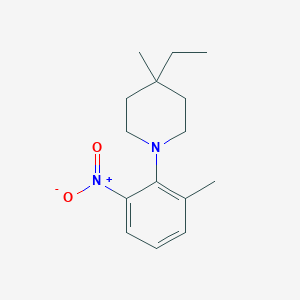
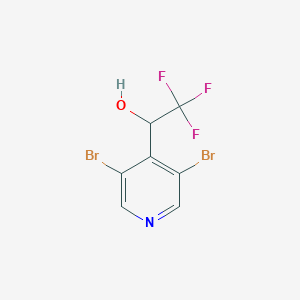
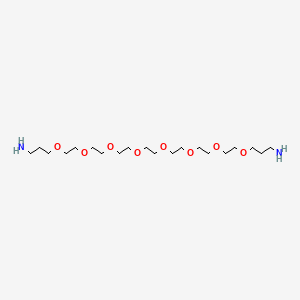

![N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine Methyl Ester](/img/structure/B13714753.png)
![Ethylmethanethiosulfonate-2-carboxy[(5'-amino-1'-carboxypentyl)iminodiacetic Acid] Amide Tri-tert-butyl ester](/img/structure/B13714760.png)



![1-Boc-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B13714789.png)
